Enhanced Ligand-Lipophilicity Efficiency (LLE) Over Unsubstituted Core
The addition of the 7-methyl group to the pyrazolo[1,5-a]pyrimidine-5-carboxylate core significantly increases lipophilicity, improving membrane permeability while the ester maintains a handle for further optimization. Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate has a computed XLogP3 of 0.9 [1]. In contrast, the unsubstituted analog, Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 1453176-67-4), has a calculated LogP of -0.1 . This one-unit increase in LogP is critical in medicinal chemistry optimization, as it shifts the compound from a low-permeability region into a more favorable range for passive cellular uptake, a key factor for intracellular kinase target engagement.
| Evidence Dimension | Lipophilicity (XLogP3 / ACD/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 1453176-67-4); Computed LogP = -0.1 |
| Quantified Difference | Δ LogP = +1.0 |
| Conditions | Computational prediction (PubChem XLogP3, ACD/Labs Percepta) |
Why This Matters
For procurement, this data confirms that this compound is not a simple 'esterified core' but a specifically methylated analog that can yield lead compounds with superior passive permeability compared to those derived from the unsubstituted version, directly impacting the probability of identifying cell-active hits.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56951100, Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/916211-74-0. View Source
